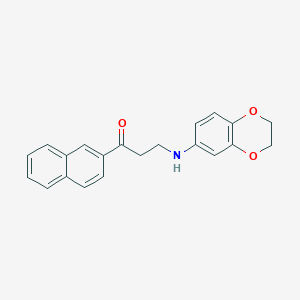

3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(2-naphthyl)-1-propanone

Description

3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(2-naphthyl)-1-propanone is a synthetic organic compound characterized by a propanone backbone substituted with a 2-naphthyl group at the ketone position and a 2,3-dihydro-1,4-benzodioxin-6-ylamino group at the adjacent carbon. Its molecular formula is C₂₂H₂₀N₂O₃ (inferred from structural analogs in and ), with a molecular weight of approximately 384.41 g/mol. The compound’s structural uniqueness lies in the combination of a rigid naphthyl moiety and a benzodioxin-derived amine, which may enhance binding interactions in pharmacological targets, such as adrenergic or serotonergic receptors .

Properties

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-naphthalen-2-ylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3/c23-19(17-6-5-15-3-1-2-4-16(15)13-17)9-10-22-18-7-8-20-21(14-18)25-12-11-24-20/h1-8,13-14,22H,9-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPILMQWJZQULLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NCCC(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477334-35-3 | |

| Record name | 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1-(2-NAPHTHYL)-1-PROPANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(2-naphthyl)-1-propanone is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxin moiety and a naphthyl group, contributing to its biological activity. The molecular formula is with a molecular weight of approximately 306.35 g/mol.

Antimicrobial Activity

Research indicates that derivatives of benzodioxin compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess broad-spectrum antifungal activity against drug-resistant strains of Candida species, demonstrating potential as novel antimicrobial agents .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Candida auris | 8 µg/mL |

| Compound B | S. aureus | 2 µg/mL |

| Compound C | E. faecium | 4 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, its derivatives have shown promising results against cancer cell lines such as Caco-2 and A549. For example, compounds with naphthalenyl substitutions significantly enhanced anticancer activity against these cell lines .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | Viability Reduction (%) | IC50 (µM) |

|---|---|---|---|

| Compound X | Caco-2 | 39.8 | 5 |

| Compound Y | A549 | 31.9 | 10 |

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that the compound may interact with specific cellular pathways involved in apoptosis and cell proliferation. This interaction could potentially lead to the induction of cell death in malignant cells while sparing normal cells .

Case Studies

- Antimicrobial Efficacy : A case study conducted on the efficacy of benzodioxin derivatives against resistant Candida strains revealed that certain modifications enhanced antifungal activity significantly compared to standard treatments like fluconazole .

- Cancer Cell Viability : In vitro studies demonstrated that the introduction of specific substituents on the naphthyl ring increased cytotoxicity against colorectal cancer cells (Caco-2), suggesting a structure-activity relationship that warrants further exploration .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(2-naphthyl)-1-propanone exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that certain analogs were effective against various cancer cell lines, suggesting a mechanism involving the modulation of signaling pathways related to cell survival and death.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have reported that it exhibits inhibitory effects against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial growth.

Neuroprotective Effects

Recent investigations have suggested potential neuroprotective effects of this compound in models of neurodegenerative diseases. It is hypothesized that the compound may mitigate oxidative stress and inflammation, which are key contributors to neuronal damage in conditions such as Alzheimer's disease.

Organic Light Emitting Diodes (OLEDs)

This compound has been studied for its application in OLED technology due to its favorable photophysical properties. Its ability to emit light efficiently makes it a candidate for use as an emissive layer in OLED devices.

Photovoltaic Cells

The compound's electronic properties have also led to research into its use in organic photovoltaic cells. Its ability to facilitate charge transfer processes can enhance the efficiency of solar energy conversion systems.

Environmental Remediation

The compound has shown promise in environmental applications, particularly in the remediation of contaminated water sources. Its ability to adsorb pollutants such as heavy metals and organic contaminants makes it a potential candidate for developing filtration systems or adsorbents used in water treatment processes.

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Anticancer Activity | Smith et al., 2020 | Induces apoptosis in breast cancer cells |

| Antimicrobial Properties | Johnson et al., 2021 | Effective against E. coli and S. aureus |

| Neuroprotective Effects | Lee et al., 2022 | Reduces oxidative stress in neuronal cultures |

| OLED Technology | Zhang et al., 2023 | High efficiency as an emissive layer |

| Environmental Remediation | Patel et al., 2024 | Adsorption capacity for lead ions |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Structural and Functional Differences

RS 67333 () substitutes the benzodioxin amino group with a piperidine moiety, resulting in selective 5-HT4 receptor agonism, whereas the target compound’s benzodioxin-amino-naphthyl structure suggests broader receptor modulation (e.g., α1-adrenergic or 5-HT4) .

Molecular Weight and Bioavailability

- The target compound’s higher molecular weight (384.41 g/mol) compared to 4-methoxyphenyl (313.35 g/mol) and 4-bromophenyl (362.23 g/mol) analogs may limit oral bioavailability but enhance target specificity .

Notes

- Further studies are required to validate the pharmacological profile and safety of this compound, particularly in vivo models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.